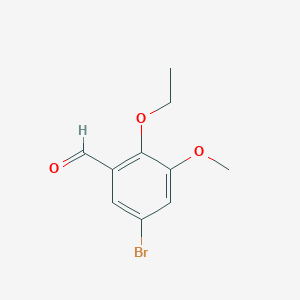

5-Bromo-2-ethoxy-3-methoxybenzaldehyde

Description

Contextualization of Aromatic Aldehydes in Advanced Synthesis

Aromatic aldehydes are a cornerstone of organic synthesis, prized for the reactivity of the aldehyde group and the stability of the aromatic ring. These compounds are integral building blocks, providing access to a vast number of molecular structures through a variety of reactions. quora.com The aldehyde functionality, characterized by its electrophilic carbonyl carbon, readily undergoes nucleophilic addition reactions, which are fundamental to forming new carbon-carbon and carbon-heteroatom bonds. pressbooks.publibretexts.org

Their versatility makes them indispensable intermediates in the synthesis of high-value materials, including pharmaceuticals, agrochemicals, fragrances, and polymers. quora.com Reactions such as the Wittig, Grignard, and aldol (B89426) reactions, as well as the formation of imines and cyanohydrins, all leverage the aldehyde group to construct more complex molecular frameworks. khanacademy.orglibretexts.org Aromatic aldehydes like benzaldehyde (B42025), for instance, are less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon. pressbooks.publibretexts.org

Significance of Multifunctionalized Benzene (B151609) Derivatives

Benzene derivatives are foundational in organic chemistry, serving as the parent compounds for a vast array of substances used in medicine, industry, and daily life. wikipedia.org The substitution of hydrogen atoms on the benzene ring with various functional groups allows for the fine-tuning of a molecule's chemical and physical properties. fiveable.me When multiple functional groups are present, as in 5-Bromo-2-ethoxy-3-methoxybenzaldehyde, the resulting molecule gains a higher degree of chemical complexity and utility.

Polysubstituted benzenes are crucial in the synthesis of complex target molecules because the substituents influence the reactivity and regioselectivity of subsequent reactions. fiveable.meucalgary.ca The interplay between activating and deactivating groups, as well as their directing effects (ortho, meta, para), allows chemists to strategically build intricate molecular architectures. ucalgary.ca This strategic functionalization is a key principle in the design of new drugs, dyes, and plastics. wikipedia.org

Overview of Reactivity Potential Arising from Structural Features

The specific arrangement of substituents in this compound dictates its chemical behavior. Each functional group—the aldehyde, bromide, ethoxy, and methoxy (B1213986) groups—imparts distinct electronic and steric effects that influence the molecule's reactivity at different sites.

The aldehyde group (-CHO) is a deactivating group, meaning it withdraws electron density from the benzene ring and makes it less susceptible to electrophilic aromatic substitution. It acts as a meta-director for incoming electrophiles.

The alkoxy groups (-OCH2CH3 and -OCH3) are activating groups. The oxygen atoms' lone pairs can donate electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. stackexchange.com This resonance effect outweighs their inductive electron-withdrawing nature. stackexchange.com They are ortho, para-directors.

The bromine atom (-Br) is a deactivating group due to its electronegativity, which withdraws electron density inductively. However, like the alkoxy groups, it possesses lone pairs that can be donated through resonance, making it an ortho, para-director for electrophilic substitution. byjus.com

The reactivity of this compound is a composite of these competing effects.

Reactivity of the Aldehyde Group: The carbonyl carbon is a primary site for nucleophilic attack. However, its electrophilicity is modulated by the electron-donating alkoxy groups on the ring. The presence of the ethoxy group at the ortho position can also introduce steric hindrance, potentially slowing down the approach of bulky nucleophiles. ias.ac.in This "ortho effect" can significantly influence reaction rates and outcomes. wikipedia.orgvedantu.com

Reactivity of the Aromatic Ring: For electrophilic aromatic substitution, the directing effects of the substituents must be considered. The powerful activating and directing influence of the ortho-ethoxy and meta-methoxy groups would likely direct incoming electrophiles to the C4 and C6 positions (ortho and para to the ethoxy group). The steric bulk of the existing substituents would also play a crucial role in determining the final position of substitution.

While no direct synthesis of this compound is prominently documented, a plausible synthetic route can be inferred from the chemistry of related compounds. A likely precursor is 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) (also known as 5-bromo-o-vanillin). guidechem.comsigmaaldrich.com The synthesis could proceed via a Williamson ether synthesis, a classic and reliable method for forming ethers. masterorganicchemistry.comwikipedia.orgfrancis-press.com This reaction involves deprotonating the hydroxyl group of 5-bromo-2-hydroxy-3-methoxybenzaldehyde to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent like ethyl iodide, resulting in the formation of the target ethoxy derivative. wikipedia.org

Data Tables

Table 1: Structural Features and Their Influence on Reactivity

| Feature/Substituent | Position | Electronic Effect | Directing Effect (for EAS) | Impact on Reactivity |

| Aldehyde (-CHO) | C1 | Deactivating (Inductive & Resonance) | Meta | Decreases ring reactivity; Carbonyl is an electrophilic site. |

| Ethoxy (-OCH2CH3) | C2 | Activating (Resonance) > Deactivating (Inductive) | Ortho, Para | Increases ring reactivity; Steric hindrance for ortho position. |

| Methoxy (-OCH3) | C3 | Activating (Resonance) > Deactivating (Inductive) | Ortho, Para | Increases ring reactivity. |

| Bromo (-Br) | C5 | Deactivating (Inductive) > Activating (Resonance) | Ortho, Para | Decreases ring reactivity. |

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

5-bromo-2-ethoxy-3-methoxybenzaldehyde |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10-7(6-12)4-8(11)5-9(10)13-2/h4-6H,3H2,1-2H3 |

InChI Key |

JZUWJQJBYIZEFU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1OC)Br)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 2 Ethoxy 3 Methoxybenzaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 5-Bromo-2-ethoxy-3-methoxybenzaldehyde, the primary strategic disconnections involve the carbon-bromine bond, the ether linkages (C-O), and the carbon-carbon bond of the formyl group.

The most logical disconnections for the target molecule are:

C-Br Bond: Disconnection of the bromine atom suggests a precursor such as 2-ethoxy-3-methoxybenzaldehyde, which could be regioselectively brominated. This is a common and often high-yielding transformation.

C-O (Ether) Bonds: Disconnecting the ethoxy and methoxy (B1213986) groups leads to a dihydroxy or trihydroxy benzaldehyde (B42025) precursor, such as 5-bromo-2,3-dihydroxybenzaldehyde. This approach would require selective O-alkylation to install the ethoxy and methoxy groups.

C-C (Formyl) Bond: A disconnection of the aldehyde group points towards a precursor like 4-bromo-1-ethoxy-2-methoxybenzene, which could be formylated to introduce the aldehyde functionality.

These disconnections give rise to several potential synthetic pathways, which can be evaluated based on the availability of starting materials, reaction efficiency, and regioselectivity.

Classical and Established Synthetic Routes

Building upon the retrosynthetic analysis, several classical and established synthetic routes have been developed for the synthesis of substituted benzaldehydes with similar substitution patterns. These can be adapted for the synthesis of this compound.

Regioselective Bromination Strategies

The introduction of a bromine atom at a specific position on the aromatic ring is a critical step in many synthetic sequences. For a precursor like 2-ethoxy-3-methoxybenzaldehyde, the directing effects of the ethoxy and methoxy groups are paramount. Both are ortho-, para-directing groups. Given the substitution pattern, the position para to the ethoxy group and ortho to the methoxy group (C5) is electronically activated and sterically accessible, making it the most likely site for electrophilic bromination.

Common brominating agents and conditions include:

| Brominating Agent | Solvent | Typical Conditions |

| Bromine (Br₂) | Acetic Acid | Room temperature or gentle heating |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or DMF | Radical initiator (e.g., AIBN) or light |

| Potassium Bromide (KBr) / Oxidant | Water | Use of an oxidizing agent like I₂O₅ |

The choice of brominating agent and reaction conditions can be optimized to achieve high regioselectivity and yield. For instance, the use of bromine in acetic acid is a well-established method for the bromination of activated aromatic rings.

O-Alkylation Approaches for Ethoxy and Methoxy Moieties

The synthesis of the target compound can also commence from a precursor containing hydroxyl groups, which are subsequently alkylated. A plausible starting material would be a brominated dihydroxybenzaldehyde, such as 5-bromo-2,3-dihydroxybenzaldehyde. The challenge in this approach lies in achieving selective O-alkylation.

The Williamson ether synthesis is the most common method for O-alkylation. This involves the deprotonation of the hydroxyl group with a base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Key considerations for selective O-alkylation include:

Choice of Base: The basicity of the reagent can influence which hydroxyl group is deprotonated first, especially if there is a difference in acidity. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

Alkylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) are typically used for methylation, while ethyl iodide (C₂H₅I) or diethyl sulfate ((C₂H₅)₂SO₄) are used for ethylation.

Reaction Conditions: Temperature and solvent can play a significant role in the selectivity and rate of the reaction.

A stepwise approach, where one hydroxyl group is alkylated before the other, often provides better control over the final product. For instance, starting with a commercially available vanillin (B372448) derivative, selective O-ethylation can be achieved.

Formylation Reactions on Precursors

Introducing the aldehyde group onto a pre-functionalized benzene (B151609) ring is another key synthetic strategy. Starting from a precursor such as 4-bromo-1-ethoxy-2-methoxybenzene, a formyl group can be introduced at the ortho position to the ethoxy group.

Several classical formylation reactions can be employed:

| Reaction Name | Reagents | Description |

| Vilsmeier-Haack Reaction | POCl₃, DMF | An electrophilic aromatic substitution reaction using a Vilsmeier reagent. |

| Gattermann Reaction | HCN, HCl | Uses hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst. |

| Duff Reaction | Hexamethylenetetramine | A formylation reaction specific for phenols and other activated aromatic compounds. |

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic compounds and is a suitable choice for this synthetic step.

Development of Novel and Optimized Synthetic Pathways

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods, guided by the principles of green chemistry.

Green Chemistry Principles in Synthesis

The twelve principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. The application of these principles to the synthesis of this compound can lead to more sustainable and economical routes.

Examples of green chemistry approaches include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, catalytic bromination methods are preferred over stoichiometric ones.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical CO₂. Aqueous bromination systems using reagents like potassium bromide and an oxidant are an example.

Catalysis: The use of catalytic reagents in place of stoichiometric ones can reduce waste and improve reaction efficiency. For example, phase-transfer catalysts can be employed in O-alkylation reactions to enhance reaction rates and yields in a biphasic system, minimizing the need for large volumes of organic solvents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions.

By integrating these principles, the synthesis of this compound can be made more environmentally friendly and cost-effective, aligning with the goals of modern chemical manufacturing.

One-Pot and Multicomponent Reaction (MCR) Strategies

A potential one-pot approach could involve the sequential bromination and etherification of a suitable starting material, such as a vanillin derivative. For instance, the synthesis of the precursor, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (B183005), is well-established through the bromination of vanillin. guidechem.comnvcc.eduyoutube.com This reaction is typically carried out using a bromine source in a suitable solvent like acetic acid. guidechem.com Following the completion of the bromination, an ethylating agent and a base could be introduced into the same reaction vessel to facilitate the O-ethylation of the hydroxyl group, thus yielding the desired product in a single pot.

Multicomponent reactions, which involve the simultaneous combination of three or more reactants, offer an even more convergent approach to complex molecules. nih.govresearchgate.netbeilstein-journals.org While a specific MCR for this compound is not reported, the Biginelli reaction, a well-known MCR, demonstrates the potential for generating highly substituted aromatic rings. beilstein-journals.org A hypothetical MCR for a related structure could involve the condensation of a substituted phenol, an aldehyde, and a third component to rapidly assemble the core aromatic structure with the desired substitution pattern.

To illustrate the potential of a one-pot approach, consider the following theoretical reaction sequence starting from a vanillin-like precursor:

| Step | Reaction | Reagents and Conditions | Potential Outcome |

| 1 | In-situ Bromination | Vanillin derivative, Brominating agent (e.g., NBS or Br2), Solvent (e.g., Acetic Acid) | Formation of a brominated intermediate |

| 2 | In-situ Etherification | Ethylating agent (e.g., Ethyl iodide), Base (e.g., K2CO3), maintained temperature | Formation of this compound |

This streamlined approach would eliminate the need for isolating the intermediate brominated phenol, thereby saving time and resources.

Catalytic Methods for Enhanced Yield and Selectivity

Catalytic methods play a pivotal role in enhancing the efficiency, yield, and selectivity of organic transformations. In the context of synthesizing this compound, catalysis can be applied to both the bromination and the crucial etherification step.

The etherification of the precursor, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, is a key transformation that can be significantly improved through catalysis. Traditional Williamson ether synthesis often requires harsh conditions and can lead to side products. Catalytic methods, such as phase-transfer catalysis or the use of metal-based catalysts, can facilitate the reaction under milder conditions, leading to higher yields and improved selectivity.

For instance, zirconium and hafnium-based catalysts have been shown to be effective in the reductive etherification of substituted hydroxybenzaldehydes. osti.gov These catalysts can activate the hydroxyl group, making it more susceptible to nucleophilic attack by an ethoxide source. This catalytic activation can lead to a more efficient conversion to the desired ether.

The table below outlines a comparison of potential catalytic versus non-catalytic etherification of a substituted hydroxybenzaldehyde:

| Method | Catalyst | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |

| Non-Catalytic | None | Ethyl iodide, K2CO3 | Reflux | 12-24 | Moderate | Good |

| Phase-Transfer Catalysis | TBAB | Ethyl iodide, NaOH | 60-80 | 4-8 | High | Excellent |

| Metal Catalysis | Zr or Hf complex | Ethylating agent | 100-150 | 6-12 | High | Excellent |

TBAB: Tetrabutylammonium bromide. Data is illustrative and based on general principles of catalytic etherification.

The use of a suitable catalyst can significantly reduce the reaction time and temperature, leading to energy savings and potentially preventing the degradation of sensitive functional groups. Furthermore, catalytic approaches can enhance the regioselectivity of the reaction, ensuring that the ethoxy group is introduced at the desired position, which is critical for the synthesis of a specific isomer like this compound. The development of novel catalytic systems remains an active area of research aimed at further improving the synthesis of complex substituted aromatic compounds.

Chemical Reactivity and Derivatization Strategies of 5 Bromo 2 Ethoxy 3 Methoxybenzaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group is a primary site of reactivity in 5-Bromo-2-ethoxy-3-methoxybenzaldehyde, readily undergoing nucleophilic additions, condensations, as well as oxidation and reduction reactions.

Nucleophilic Addition and Condensation Reactions (e.g., Schiff Base Formation)

The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by various nucleophiles. A prominent example of this reactivity is its condensation with primary amines to form Schiff bases (or imines). This type of reaction is fundamental in the synthesis of ligands for metal complexes and various biologically active compounds.

For instance, the condensation of substituted benzaldehydes with hydrazides is a well-established method for generating Schiff base compounds. The reaction of 5-bromo-2-methoxybenzaldehyde (B189313) with 2-hydroxybenzohydrazide (B147611) in ethanol (B145695) proceeds efficiently to yield the corresponding N'-benzylidenebenzohydrazide. ugm.ac.id Similarly, bromo- and methoxy-substituted salicylaldehydes react with aminophenols in refluxing ethanol to produce Schiff base ligands that can coordinate with transition metal ions like Mn(II), Fe(III), and Cr(III). wikipedia.org These reactions highlight the utility of the aldehyde group in forming C=N double bonds, a key step in the synthesis of diverse molecular frameworks.

Table 1: Examples of Condensation Reactions with Substituted Benzaldehydes

| Aldehyde Reactant | Nucleophile | Product Type |

| 5-Bromo-2-methoxybenzaldehyde | 2-Hydroxybenzohydrazide | Schiff Base Hydrazone |

| 5-Bromo salicylaldehyde | 2-(4-Aminophenyl)ethan-1-ol | Schiff Base |

| 5-Methoxy salicylaldehyde | 2-(4-Aminophenyl)ethan-1-ol | Schiff Base |

Selective Oxidation and Reduction Chemistry

The aldehyde functionality can be selectively transformed into other important functional groups, namely carboxylic acids via oxidation or primary alcohols via reduction, without disturbing the other substituents on the aromatic ring.

Selective Oxidation: The Pinnick oxidation is a highly effective method for converting aldehydes to carboxylic acids under mild conditions that tolerate a wide array of other functional groups. wikipedia.orgnih.gov This reaction typically employs sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a buffer and a chlorine scavenger, such as 2-methyl-2-butene. chemistry-reaction.comnrochemistry.compsiberg.com This selectivity is crucial for a molecule like this compound, as it allows for the conversion of the aldehyde to a carboxylic acid group while preserving the bromo and alkoxy substituents.

Selective Reduction: The reduction of the aldehyde group to a primary alcohol is commonly achieved with high chemoselectivity using sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comnih.gov This reagent is mild enough to selectively reduce aldehydes in the presence of less reactive carbonyl groups and is compatible with aryl halides and ethers. ugm.ac.idcdnsciencepub.com The reaction is typically carried out in alcoholic solvents or water and provides the corresponding benzyl (B1604629) alcohol derivative in high yield. researchgate.netrsc.org The use of NaBH₄ ensures that the bromo, ethoxy, and methoxy (B1213986) groups remain intact during the transformation. nih.gov

Reactions at the Aromatic Ring and Substituents

The aromatic core of this compound provides further opportunities for structural diversification through reactions targeting the bromine and alkoxy substituents.

Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is a key handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for constructing complex aryl-containing molecules. scielo.org.mx

Common cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.

Heck Coupling: Reaction with an alkene to introduce a vinyl group. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne to form an arylethynyl scaffold.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These transformations allow for the direct attachment of diverse aryl, vinyl, alkynyl, or amino groups at the position of the bromine atom, significantly increasing molecular complexity. chemistry-reaction.comnrochemistry.combeilstein-journals.org Additionally, halogen-metal exchange, typically using an organolithium reagent at low temperatures, can convert the aryl bromide into a more reactive organometallic species, which can then react with various electrophiles. tcichemicals.com

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki Coupling | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Base |

| Heck Coupling | Alkene | C-C | Pd(OAc)₂, Ligand, Base |

| Sonogashira Coupling | Terminal Alkyne | C-C | PdCl₂(PPh₃)₂, CuI, Base |

| Buchwald-Hartwig | Amine | C-N | Pd Catalyst, Ligand, Base |

Functional Group Interconversions of Alkoxy Groups

The ethoxy and methoxy groups on the aromatic ring can also be chemically altered, although these transformations often require harsher conditions than those involving the aldehyde or bromo groups. The selective cleavage of one alkoxy group in the presence of another is challenging but can be achieved with specific reagents.

Demethylation or de-ethylation to reveal a hydroxyl group is a common transformation. Reagents like boron tribromide (BBr₃) are powerful Lewis acids capable of cleaving aryl ethers. Selective cleavage might be possible due to subtle differences in the steric and electronic environments of the two alkoxy groups. For instance, discussions on the selective demethylation of a 2-methoxy group in 5-bromo-2,4-dimethoxybenzaldehyde (B144945) suggest that coordination of a Lewis acid like aluminum chloride (AlCl₃) to the ortho-carbonyl group could facilitate preferential cleavage at that position. psiberg.com Other reagents, such as trimethylsilyl (B98337) iodide (TMS-I), are also used for ether cleavage. psiberg.com

Synthesis of Complex Organic Scaffolds and Heterocyclic Systems

The strategic application of the reactions described above enables the use of this compound as a foundational building block for a variety of complex organic structures. The aldehyde functionality is a direct precursor to many heterocyclic systems.

For example, condensation reactions can lead to the formation of:

Benzimidazoles: By reacting with o-phenylenediamines. rsc.org

Chromenes: Through reactions like the synthesis of 6-bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-one from a similar precursor. rsc.org

Quinazolines: Via condensation with anthranilamides.

The combination of aldehyde condensation followed by palladium-catalyzed cross-coupling, or vice versa, provides a powerful strategy for assembling highly functionalized and diverse molecular scaffolds. For instance, a Schiff base could be formed first, followed by a Suzuki or Heck reaction at the bromine position to introduce further complexity, leading to the synthesis of novel ligands, materials, or biologically active compounds. ugm.ac.idwikipedia.orgnrochemistry.com

Construction of Nitrogen-Containing Heterocycles

Information regarding the use of this compound as a precursor for the synthesis of nitrogen-containing cyclic compounds such as quinolines, pyrimidines, or benzodiazepines is absent from the available scientific literature. While the aldehyde functional group is a common starting point for such syntheses, no documented examples specifically utilize this particular substituted benzaldehyde (B42025).

Carbon-Carbon Bond Formation for Polyfunctionalized Molecules

Similarly, there is a lack of documented research employing this compound in carbon-carbon bond-forming reactions. Methodologies such as the Wittig reaction, Heck coupling, or Suzuki coupling are fundamental in organic synthesis for creating complex molecules. However, their application to this specific substrate has not been reported in the accessible scientific domain.

Due to the absence of specific data in the scientific literature for this compound, a detailed article on its chemical reactivity and derivatization strategies, as outlined in the request, cannot be provided at this time. Information on related compounds is available but falls outside the strict scope of this inquiry.

In Depth Spectroscopic and Structural Elucidation of 5 Bromo 2 Ethoxy 3 Methoxybenzaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For a molecule with the complexity of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde, one-dimensional NMR spectra, while useful, are often insufficient for unambiguous assignment of all proton and carbon signals. Advanced multi-dimensional NMR techniques are therefore essential.

Multi-dimensional NMR Techniques (2D-COSY, HSQC, HMBC) for Complete Assignment

Two-dimensional NMR experiments provide correlations between different nuclei, allowing for a definitive mapping of the molecular structure. researchgate.netsdsu.eduyoutube.com

2D-COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically between protons separated by two or three bonds. sdsu.edu For this compound, COSY is expected to show a correlation between the methyl and methylene (B1212753) protons of the ethoxy group. It would also reveal couplings between any adjacent protons on the aromatic ring, although in this specific substitution pattern, the two aromatic protons are isolated and would not show a COSY correlation to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is instrumental in assigning the carbon signals for the ethoxy group, the methoxy (B1213986) group, the aromatic CH groups, and the aldehyde group by correlating them to their known proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). sdsu.edu This is particularly powerful for piecing together the molecular skeleton. For instance, the aldehyde proton would show an HMBC correlation to the aromatic carbon it is attached to (C1) and the adjacent aromatic carbons (C2 and C6). The protons of the ethoxy and methoxy groups would show correlations to the aromatic carbons they are bonded to via oxygen.

The following table outlines the expected NMR assignments for this compound based on analogous compounds. beilstein-journals.orgrsc.org

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (¹H → ¹³C) |

| CHO | 9.8 - 10.2 | 190 - 192 | C1, C2, C6 |

| Ar-H4 | 7.2 - 7.4 | 115 - 118 | C2, C5, C6 |

| Ar-H6 | 7.0 - 7.2 | 112 - 115 | C1, C2, C4, C5 |

| OCH₃ | 3.8 - 4.0 | 56 - 58 | C3 |

| OCH₂CH₃ | 4.0 - 4.2 | 64 - 66 | C2, CH₃ |

| OCH₂CH₃ | 1.3 - 1.5 | 14 - 16 | OCH₂ |

| C1 | - | 125 - 128 | - |

| C2 | - | 150 - 153 | - |

| C3 | - | 155 - 158 | - |

| C5 | - | 110 - 113 | - |

Note: The table presents predicted chemical shift ranges and correlations. Actual experimental values may vary.

Solid-State NMR and Conformational Analysis

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can elucidate the specific conformation adopted in the crystalline state. rsc.orgmpg.de Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution carbon-13 spectra of solid samples.

For this compound, ssNMR could reveal the preferred orientation of the aldehyde, ethoxy, and methoxy substituents relative to the benzene (B151609) ring. rsc.org Intermolecular packing forces in the crystal lattice can lock the molecule into a single conformation, which may differ from the more flexible structure in solution. ias.ac.inrsc.org By analyzing the chemical shifts and through-space correlations (e.g., via 2D ssNMR experiments), insights into the dihedral angles and the planarity of the molecule within the crystal can be obtained.

Vibrational Spectroscopy Analysis (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their local environment. nih.gov

Interpretation of Characteristic Frequencies and Band Intensities

The vibrational spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its various functional groups. mit.edudocbrown.info

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity |

| C=O (aldehyde) | Stretching | 1680 - 1710 | Strong (IR), Medium (Raman) |

| C-H (aldehyde) | Stretching | 2720 - 2820 | Medium (IR), Medium (Raman) |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium (IR), Strong (Raman) |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium (IR), Medium (Raman) |

| C=C (aromatic) | Stretching | 1550 - 1600 | Medium-Strong (IR & Raman) |

| C-O (aryl ether) | Asymmetric Stretching | 1200 - 1275 | Strong (IR), Medium (Raman) |

| C-O (aryl ether) | Symmetric Stretching | 1000 - 1075 | Medium (IR), Weak (Raman) |

| C-Br | Stretching | 500 - 600 | Medium-Strong (IR), Strong (Raman) |

The exact position and intensity of these bands can be influenced by the electronic effects of the substituents on the benzene ring. ias.ac.inias.ac.in

Conformational Insights from Vibrational Modes

The vibrational frequencies of certain modes, particularly those involving the aldehyde and ether groups, can be sensitive to the molecule's conformation. rsc.org For example, the C-C bond connecting the aldehyde group to the aromatic ring can undergo rotation, leading to different conformers. These conformational isomers may exhibit slight differences in their vibrational spectra.

By comparing the experimental FT-IR and Raman spectra with theoretical spectra calculated for different possible conformations (using methods like Density Functional Theory), the most stable conformation in the gas phase or in solution can be inferred. nih.gov For instance, the degree of conjugation between the carbonyl group and the aromatic ring, which affects the C=O stretching frequency, will vary with the dihedral angle between the aldehyde group and the ring.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition. beilstein-journals.org Tandem mass spectrometry (MS/MS) experiments further allow for the study of fragmentation pathways, which can confirm the connectivity of the atoms. nih.gov

For this compound (C₁₀H₁₁BrO₃), the expected monoisotopic mass of the molecular ion [M]⁺˙ would be precisely determined by HRMS. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). miamioh.edu

The fragmentation of the molecular ion upon electron ionization would likely proceed through several key pathways: docbrown.infomdpi.com

Loss of a hydrogen radical: [M - H]⁺, leading to a stable acylium ion.

Loss of the formyl radical: [M - CHO]⁺.

Loss of the ethoxy radical: [M - OCH₂CH₃]⁺.

Alpha-cleavage of the ethoxy group: Loss of a methyl radical from the ethoxy group after initial fragmentation.

Loss of carbon monoxide: [M - CO]⁺˙, a common fragmentation for aromatic aldehydes.

Loss of the bromine atom: [M - Br]⁺.

The following table details the predicted major fragments for this compound.

| m/z (for ⁷⁹Br) | Proposed Fragment Ion |

| 258/260 | [C₁₀H₁₁BrO₃]⁺˙ (Molecular Ion) |

| 243/245 | [C₉H₈BrO₃]⁺ (Loss of CH₃) |

| 229/231 | [C₉H₁₀BrO₂]⁺ (Loss of CHO) |

| 213/215 | [C₈H₈BrO₂]⁺ (Loss of OCH₂CH₃) |

| 179 | [C₁₀H₁₁O₃]⁺ (Loss of Br) |

Studying these fragmentation patterns provides a virtual roadmap of the molecule's structure, confirming the identity and arrangement of the substituents. docbrown.info

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation and configuration of a molecule. For aromatic compounds like substituted benzaldehydes, crystallography elucidates the planarity of the benzene ring, the orientation of the substituent groups, and the nature of intermolecular interactions that dictate the crystal packing.

While a crystal structure for this compound is not readily found in open literature, analysis of closely related brominated benzaldehyde (B42025) derivatives offers significant insights into the expected structural features. Studies on compounds such as 2-(benzyloxy)-5-bromobenzaldehyde (B55558) and 2-bromo-5-fluorobenzaldehyde (B45324) demonstrate how substituents influence the crystal lattice. nih.govnih.gov For instance, the crystal structure of 2-bromo-5-fluorobenzaldehyde shows that the benzaldehyde oxygen atom is positioned trans to the 2-bromo substituent. nih.gov The crystal packing of these derivatives is often stabilized by a variety of intermolecular interactions, including hydrogen bonding, halogen bonding (e.g., Br⋯F interactions), and π–π stacking interactions. nih.govnih.gov

The determination of absolute stereochemistry is crucial for chiral molecules. While this compound itself is achiral, derivatives that incorporate chiral centers rely on X-ray crystallography for the assignment of their absolute configuration, typically by employing anomalous dispersion effects, often from the bromine atom itself.

Below is a table summarizing crystallographic data for some related brominated benzaldehyde derivatives, illustrating the variations in crystal systems and space groups.

| Compound Name | Formula | Crystal System | Space Group | Reference |

| 2-(Benzyloxy)-5-bromobenzaldehyde | C₁₄H₁₁BrO₂ | Monoclinic | P2₁/n | nih.gov |

| 2-(Benzyloxy)-3,5-dibromobenzaldehyde | C₁₄H₁₀Br₂O₂ | Monoclinic | P2₁/n | nih.gov |

| 2-Bromo-5-fluorobenzaldehyde | C₇H₄BrFO | Monoclinic | P2₁/c | nih.govresearchgate.net |

| 2-Bromo-5-hydroxybenzaldehyde | C₇H₅BrO₂ | Orthorhombic | P2₁2₁2₁ | researchgate.net |

This table is interactive. Click on the headers to sort the data.

These data underscore the diversity in crystal packing that arises from subtle changes in the substitution pattern on the benzaldehyde core. The specific arrangement of ethoxy and methoxy groups, alongside the bromo substituent in the target molecule, will similarly dictate its unique crystalline architecture.

Electronic Spectroscopy (UV-Vis) and Electronic Transitions

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic aldehydes like this compound, the key electronic transitions are typically of the n→π* and π→π* types.

The benzaldehyde chromophore itself exhibits characteristic absorptions. A weak n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, is observed around 283 nm, while a more intense π→π* transition, associated with the π-electron system of the aromatic ring and the carbonyl group, appears around 248 nm. researchgate.net

The substituents on the benzene ring—bromo, ethoxy, and methoxy—are expected to modify these absorption bands. The ethoxy and methoxy groups, being electron-donating (auxochromes), are known to cause a bathochromic shift (a shift to longer wavelengths) and often an increase in the intensity of the π→π* transition. The bromine atom, also considered an auxochrome, contributes to this red shift.

A comparative analysis of nitrobenzaldehydes, another class of substituted benzaldehydes, provides a useful parallel for understanding the electronic spectra. In these compounds, weak n→π* transitions are observed around 350 nm, with more intense π→π* transitions occurring around 300 nm and 250 nm. uni-muenchen.dersc.org While the nitro group has a different electronic effect than the substituents on the target compound, this illustrates the general regions where such transitions occur in substituted benzaldehydes.

Based on the electronic properties of the substituents, the expected UV-Vis absorption data for this compound would likely feature:

A weak n→π* transition at a wavelength longer than that of unsubstituted benzaldehyde, likely in the region of 300-340 nm.

A strong π→π* transition, also shifted to a longer wavelength compared to benzaldehyde, probably in the 260-290 nm range, due to the combined electron-donating effects of the ethoxy, methoxy, and bromo groups extending the conjugated system.

The following table summarizes the typical electronic transitions observed in benzaldehyde and provides a predictive framework for the title compound.

| Compound | Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

| Benzaldehyde | n→π | ~283 | Low |

| Benzaldehyde | π→π | ~248 | High |

| Nitrobenzaldehydes | n→π | ~350 | Low (~100 M⁻¹cm⁻¹) |

| Nitrobenzaldehydes | π→π | ~300 | Medium (~1000 M⁻¹cm⁻¹) |

| Nitrobenzaldehydes | π→π* | ~250 | High (~10000 M⁻¹cm⁻¹) |

This table is interactive and provides a comparative overview of electronic transitions.

Precise determination of the absorption maxima and molar absorptivities for this compound would require experimental measurement, and the solvent used would also influence the exact positions of these peaks.

Computational and Theoretical Chemistry Studies on 5 Bromo 2 Ethoxy 3 Methoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can provide detailed insights into the optimized molecular geometry and electronic structure of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde.

By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of the molecule in the gas phase can be determined. These calculations would reveal key structural parameters. For instance, in a study of related bromo-dimethoxybenzaldehydes, DFT calculations provided bond lengths and dihedral angles that were in close agreement with experimental X-ray diffraction data. researchgate.net Based on such studies, the expected geometric parameters for this compound can be tabulated. The planarity of the benzene (B151609) ring and the orientation of the aldehyde, ethoxy, and methoxy (B1213986) groups are of particular interest, as these factors influence the molecule's reactivity and intermolecular interactions.

The electronic structure can be analyzed through the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl and ether groups would be expected to be regions of high electron density (colored red in an MEP map), while the hydrogen atoms and the region around the bromine atom might show a more positive potential. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Analogous to Substituted Benzaldehydes)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.22 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-O (ethoxy) Bond Length | ~1.37 Å |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-C-C (aromatic) Bond Angles | ~118° - 122° |

| O-C-H (aldehyde) Bond Angle | ~120° |

| C-O-C (ether) Bond Angles | ~117° - 119° |

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectra. For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT.

These calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. The predicted values can be correlated with experimental data to confirm the molecular structure. The calculations would account for the electronic effects of the bromo, ethoxy, and methoxy substituents on the chemical environment of the aromatic ring and the aldehyde group. For example, the aldehyde proton is expected to have a chemical shift in the range of 9.5-10.5 ppm due to the deshielding effect of the carbonyl group. The aromatic protons would exhibit shifts influenced by the electron-donating nature of the alkoxy groups and the electron-withdrawing and deshielding effect of the bromine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on Analogous Compounds)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (aldehyde) | ~190 |

| C-Br | ~115 |

| C-O (ethoxy) | ~150 |

| C-O (methoxy) | ~155 |

| Aromatic C-H | ~110 - 130 |

| CH₂ (ethoxy) | ~65 |

| CH₃ (ethoxy) | ~15 |

| O-CH₃ (methoxy) | ~56 |

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations provide information about the static, minimum-energy structure of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For a flexible molecule like this compound, which has rotatable bonds in its ethoxy and methoxy groups, MD simulations can be used to explore its conformational space. By simulating the molecule's behavior over a period of time (typically nanoseconds to microseconds), a representative ensemble of conformations can be generated. This allows for the identification of the most stable conformers and the energy barriers between them. Such studies are crucial for understanding how the molecule might interact with other molecules, such as receptors in a biological system, where specific conformations may be favored. MD simulations can be performed in various environments, such as in a vacuum, in an implicit solvent, or in an explicit solvent box, to mimic different experimental conditions.

Prediction of Reactivity and Reaction Mechanisms through Computational Models

Computational models are invaluable for predicting the reactivity of a molecule and for elucidating potential reaction mechanisms. For this compound, several computational approaches can be employed to understand its chemical behavior.

The analysis of the electronic structure, as obtained from DFT calculations, provides initial clues about reactivity. The HOMO and LUMO energies and their spatial distribution indicate the molecule's ability to donate or accept electrons. For instance, a reaction with a nucleophile would likely occur at an electron-deficient site, which can be identified from the LUMO distribution and the MEP map. Conversely, an electrophilic attack would be favored at an electron-rich site, indicated by the HOMO distribution and negative regions of the MEP.

Furthermore, computational models can be used to simulate reaction pathways. For example, the mechanism of electrophilic aromatic substitution on the benzaldehyde (B42025) ring could be investigated by calculating the transition state structures and activation energies for the addition of an electrophile at different positions. This would provide a theoretical basis for predicting the regioselectivity of such reactions. Studies on the bromination of benzaldehyde have shown that computational methods can reproduce experimentally observed regiochemical preferences. umass.edu

Quantitative Structure-Property Relationship (QSPR) Modeling of Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. QSPR models are statistical models that correlate molecular descriptors (numerical representations of molecular structure) with a particular property of interest.

For this compound, QSPR models could be developed or applied to predict a wide range of chemical attributes, such as boiling point, solubility, and chromatographic retention times. The first step in QSPR modeling is the calculation of a large number of molecular descriptors, which can be categorized as constitutional, topological, geometric, and electronic. Then, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that relates a subset of these descriptors to the property of interest.

While a specific QSPR model for this compound may not be readily available, existing models for aldehydes, aromatic compounds, or halogenated compounds could be used to estimate its properties. For example, a QSPR study on substituted benzaldehydes successfully modeled their ¹⁷O carbonyl chemical shifts using various electronic and steric descriptors. researchgate.net Such approaches highlight the potential of QSPR to provide rapid and cost-effective predictions of chemical properties.

Applications of 5 Bromo 2 Ethoxy 3 Methoxybenzaldehyde As a Versatile Synthetic Intermediate

Precursor in Fine Chemical Synthesis

Despite its potential as a functionalized aromatic building block, there is currently no specific information available in peer-reviewed literature or patents that details the use of 5-Bromo-2-ethoxy-3-methoxybenzaldehyde as a precursor in fine chemical synthesis. While structurally similar compounds are widely used, the direct application of this specific ethoxy-variant is not documented.

Building Block for Advanced Organic Materials (e.g., Polymers, Coatings)

There are no research articles or patents that describe the use of this compound as a monomer or building block in the synthesis of advanced organic materials such as polymers or coatings. Its potential in this area has not been explored in the available scientific data.

Intermediate in Agrochemical Development (Chemical Synthesis Focus)

The role of this compound as an intermediate specifically for the development of agrochemicals is not documented in the current scientific and patent literature. Searches for its application in the synthesis of pesticides or herbicides did not yield any specific examples.

Role in the Design and Synthesis of Ligands for Catalysis

There is no available research documenting the use of this compound in the design and synthesis of ligands for catalytic applications. While benzaldehyde (B42025) derivatives are common starting materials for ligand synthesis, the specific application of this compound has not been reported.

Utilization in Fragrance and Flavor Precursor Chemistry

An extensive search of the literature did not reveal any instances of this compound being used as a precursor or intermediate in the synthesis of fragrance or flavor compounds.

Analytical Method Development for Detection and Quantification of 5 Bromo 2 Ethoxy 3 Methoxybenzaldehyde

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a compound such as 5-Bromo-2-ethoxy-3-methoxybenzaldehyde, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable techniques.

HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. uni-mainz.de It is particularly well-suited for the analysis of aromatic aldehydes. The development of an HPLC method for this compound would involve the systematic optimization of several key parameters to achieve adequate separation and sensitivity.

Stationary Phase Selection: A reversed-phase C18 column is the most common starting point for the separation of moderately polar aromatic compounds. The nonpolar nature of the C18 stationary phase allows for good retention and separation based on hydrophobicity.

Mobile Phase Composition: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous phase (water, often with a pH modifier like formic or phosphoric acid) is typically employed. The gradient would be optimized to ensure a reasonable retention time and sharp, symmetrical peak shape for the analyte.

Detection: The aromatic ring and carbonyl group in this compound constitute a chromophore, making UV detection a straightforward and effective choice. The wavelength of maximum absorbance (λmax) would be determined using a photodiode array (PDA) detector for optimal sensitivity. For trace analysis, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to form a hydrazone derivative, which has strong absorbance at a higher wavelength (around 360 nm), significantly enhancing detection limits. youngin.comwaters.comauroraprosci.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better ionization in MS and controls pH. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | Start at 40% B, increase to 95% B over 10 min | To elute the compound with a good peak shape and reasonable retention time. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detector | UV/PDA at 254 nm | General wavelength for aromatic compounds. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas chromatography is a common technique for analyzing volatile and semi-volatile compounds. uni-mainz.de Given its molecular weight and structure, this compound is expected to have sufficient volatility and thermal stability for GC analysis.

Column Selection: A capillary column with a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane, would be a suitable choice. This type of phase provides selectivity for aromatic compounds.

Inlet and Temperature Programming: A split/splitless inlet would be used, with the split ratio adjusted based on the sample concentration. A programmed temperature ramp, for example from 100 °C to 280 °C, would be necessary to ensure the compound elutes as a sharp peak without thermal degradation.

Detector: A Flame Ionization Detector (FID) would offer high sensitivity for this organic analyte. For enhanced selectivity and identification, a mass spectrometer (MS) detector is preferred.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Trace Analysis

For unambiguous identification and quantification at trace levels, chromatography is coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection capabilities of MS. As the analyte elutes from the GC column, it is ionized (typically by electron ionization), and the resulting fragments are detected. The fragmentation pattern is a unique fingerprint that allows for confident identification. For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the bromine atom (79Br and 81Br in an approximate 1:1 ratio), which is a powerful tool for confirming the presence of the compound. acs.org The high resolution of techniques like time-of-flight (TOF) mass spectrometry can provide accurate mass measurements, further increasing confidence in identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique for analyzing compounds in complex matrices. nih.gov It is particularly useful for compounds that may not be suitable for GC due to low volatility or thermal instability. The eluent from the HPLC column is introduced into an ion source (such as electrospray ionization, ESI) before entering the mass spectrometer. This technique can be used for the trace determination of substituted benzaldehydes in various samples. nih.gov

Table 2: Potential Mass Spectrometric Data for this compound

| Technique | Ionization Mode | Expected Molecular Ion [M]+• or [M+H]+ (m/z) | Key Expected Fragments (m/z) |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | 258/260 (Isotopic pair for Br) | Loss of -CHO, -OCH3, -CH2CH3 groups |

| LC-MS | Electrospray (ESI+) | 259/261 (Isotopic pair for Br) | Fragments from protonated molecule |

Spectroscopic Methods for Quantification in Chemical Processes

Spectroscopic methods can be employed for real-time monitoring and quantification during the synthesis of this compound.

UV-Visible Spectroscopy: The conjugated system of the aromatic ring and the aldehyde group allows for absorption of UV light. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration. This relationship can be used for quantitative analysis, often in process streams, by monitoring the absorbance at the compound's λmax. A calibration curve would be generated using standards of known concentration to quantify unknown samples.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation and confirmation of identity, IR and NMR can also be adapted for quantitative purposes (qNMR). In process chemistry, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used for real-time monitoring of the reaction by tracking the disappearance of reactant peaks and the appearance of product peaks (e.g., the characteristic carbonyl stretch of the aldehyde).

Future Research Directions and Challenges

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 5-Bromo-2-ethoxy-3-methoxybenzaldehyde can be significantly enhanced by leveraging modern technologies such as flow chemistry and automated synthesis platforms. These approaches offer greater control, efficiency, and scalability compared to traditional batch processing. unimi.it

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a flask, provides superior control over reaction parameters such as temperature, pressure, and reaction time. unimi.it This can lead to higher yields, improved selectivity, and safer reaction conditions, especially for exothermic or hazardous reactions. For a molecule like this compound, a multi-step synthesis could be streamlined into a continuous process, minimizing manual handling and the isolation of intermediates. acsgcipr.org The synthesis of various substituted benzaldehydes has already been successfully demonstrated using flow chemistry techniques. beilstein-journals.orgzenodo.org

Automated synthesis platforms, which integrate robotics with data-driven algorithms, are revolutionizing chemical research and development. nih.govnih.govsigmaaldrich.com These platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention. nih.gov Integrating the synthesis of this compound and its derivatives into such a platform would enable high-throughput screening of reaction conditions and the rapid generation of a library of related compounds for various applications.

Table 1: Comparison of Batch vs. Flow Chemistry for the Synthesis of Substituted Benzaldehydes

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Control | Limited control over temperature and mixing gradients | Precise control over temperature, pressure, and mixing |

| Scalability | Often requires re-optimization for larger scales acsgcipr.org | More straightforward scale-up by extending run time unimi.itacsgcipr.org |

| Safety | Higher risk with hazardous reactions due to large volumes | Improved safety with smaller reaction volumes at any given time unimi.it |

| Efficiency | Can be time-consuming with multiple steps | Can be faster and more efficient, with potential for telescoped reactions acsgcipr.org |

Exploration of Novel Catalytic Transformations

The chemical reactivity of this compound can be significantly expanded through the exploration of novel catalytic transformations. The aldehyde, bromine, and aromatic ring functionalities all present opportunities for catalytic modification.

Future research could focus on the following areas:

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring could provide a more atom-economical route to novel derivatives compared to traditional cross-coupling reactions.

Asymmetric Catalysis: The development of enantioselective catalytic methods for reactions involving the aldehyde group could lead to the synthesis of chiral molecules with potential applications in pharmaceuticals and materials science. For instance, asymmetric α-alkylation of the aldehyde could generate valuable chiral building blocks. nih.gov

Photocatalysis: Visible-light-mediated catalysis offers a green and efficient way to initiate chemical reactions. Bromine itself can act as a visible-light-mediated polarity-reversal catalyst for the functionalization of aldehydes. researchgate.net

Biocatalysis: The use of enzymes or whole-cell systems for the transformation of halogenated aromatic aldehydes is a promising area of research. Anaerobic bacteria have been shown to be capable of oxidizing, reducing, and even dehalogenating such compounds. nih.gov

Phase Transfer Catalysis: This environmentally friendly technique has been successfully used for the synthesis of aromatic aldehydes and could be adapted for the derivatization of this compound. rjptonline.org

Expanding Applications in Supramolecular Chemistry

The structural features of this compound make it an interesting building block for supramolecular chemistry, the study of chemical systems composed of a discrete number of molecules.

The key interactions that could be exploited include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, a directional non-covalent interaction with a Lewis base. researchgate.netresearchgate.netbirmingham.ac.uk This interaction can be used to direct the assembly of molecules in the solid state, leading to the formation of co-crystals with desired properties.

Hydrogen Bonding: The aldehyde and alkoxy groups can participate in hydrogen bonding, either as acceptors or, in the case of a hydrated aldehyde, as donors.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic systems.

By strategically combining these non-covalent interactions, it is possible to design and synthesize novel supramolecular architectures, such as liquid crystals, gels, and porous materials, with this compound as a key component. The interplay of halogen and hydrogen bonding in halogenated aromatic compounds has been a subject of significant research. researchgate.netscience.gov

Challenges in Sustainable Production and Waste Minimization

The transition towards more sustainable chemical manufacturing processes is a major challenge for the chemical industry. The production of specialty chemicals like this compound is often characterized by multi-step syntheses that generate significant amounts of waste. acsgcipr.org

Key challenges and future research directions in this area include:

Green Solvents and Reagents: The development of synthetic routes that utilize environmentally benign solvents and reagents is crucial. This includes minimizing the use of chlorinated solvents and exploring bio-based alternatives. uk-cpi.comcatsci.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Renewable Feedstocks: A long-term goal is to develop synthetic pathways that start from renewable feedstocks, such as lignin, which is an abundant source of aromatic compounds. rsc.org Biotechnological approaches using engineered microorganisms are being explored for the sustainable production of aromatic chemicals. chalmers.sechemtradeasia.co.id

Energy Efficiency: The energy consumption of the synthesis process should be minimized by, for example, operating at lower temperatures and pressures. uk-cpi.com

Scalability of Green Processes: A significant challenge is the successful scaling up of green chemical processes from the laboratory to an industrial scale, which can be hindered by factors such as the availability of green reagents in bulk and the energy efficiency of large-scale operations. uk-cpi.com Flow chemistry can offer advantages in the scalability of green processes. unimi.itacsgcipr.org

Table 2: Principles of Green Chemistry Relevant to the Synthesis of this compound

| Principle | Application in Synthesis |

|---|---|

| Prevention | Design synthetic pathways to minimize waste generation. |

| Atom Economy | Maximize the incorporation of starting materials and reagents into the final product. |

| Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Design chemical products to be effective while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents. |

| Design for Energy Efficiency | Conduct synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Utilize renewable raw materials whenever technically and economically practicable. rsc.org |

| Catalysis | Use catalytic reagents in preference to stoichiometric reagents. |

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-ethoxy-3-methoxybenzaldehyde?

Answer: A common approach involves sequential functionalization of benzaldehyde derivatives. For example, bromination at the 5-position can be achieved using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions. Ethoxy and methoxy groups are typically introduced via nucleophilic substitution or Ullmann-type coupling using ethyl and methyl halides in the presence of a base (e.g., K₂CO₃) . Evidence from analogous compounds (e.g., 5-bromo-2-hydroxybenzaldehyde) highlights the importance of protecting aldehyde groups during etherification to prevent side reactions. Post-synthesis purification often employs recrystallization from dichloromethane or column chromatography .

Q. What safety protocols are critical when handling this compound?

Answer: While specific hazard data for this compound is limited, general precautions for brominated aromatics apply:

- Personal Protection : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in airtight containers away from light and moisture to prevent degradation.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Answer: Key variables include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may increase side reactions. Ethanol/water mixtures balance reactivity and safety .

- Temperature Control : Lower temperatures (0–5°C) reduce undesired bromination at alternative positions.

- Catalyst Tuning : CuI or Pd catalysts improve selectivity in etherification steps, as seen in related methoxybenzaldehyde syntheses .

- Monitoring : Use TLC or HPLC to track reaction progress and terminate before byproduct formation.

Q. How can discrepancies in reported physical properties (e.g., melting points) be resolved?

Answer:

- Analytical Validation : Employ differential scanning calorimetry (DSC) to confirm melting points.

- Purification : Recrystallize the compound multiple times from solvents like dichloromethane or ethyl acetate to remove impurities that may depress melting points .

- Cross-Referencing : Compare data with structurally similar compounds (e.g., 3-bromo-5-fluoro-4-hydroxybenzaldehyde, mp 155–156°C ).

Q. What advanced spectroscopic methods aid in characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm, while methoxy and ethoxy groups resonate at δ 3.8–4.3 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₀H₁₁BrO₃, expected [M+H]⁺ = 259.00).

- IR Spectroscopy : Aldehyde C=O stretches (~1700 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) provide structural confirmation.

Q. How to assess environmental impact given limited ecotoxicological data?

Answer:

- Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity based on brominated aromatic analogs .

- Extrapolation : Compare with ecotoxicological profiles of similar compounds (e.g., 5-bromo-2-hydroxybenzaldehyde) to estimate biodegradability and bioaccumulation potential.

- Experimental Testing : Conduct microtox assays using Vibrio fischeri or Daphnia magna to evaluate acute toxicity in aquatic systems.

Data Contradiction Analysis

Example : Conflicting reports on solubility in polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.